3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride
Description
Properties
IUPAC Name |
3,3-difluoro-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)2-1-8(7-9)3-5-12-6-4-8;/h12H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFUIJIYPISIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC12CCNCC2)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305252-00-8 | |
| Record name | 2,2-difluoro-8-azaspiro[4.5]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Spiro Ring Construction via 1,4-Dioxa-8-azaspiro[4.5]decane Intermediate
A foundational approach involves synthesizing the spirocyclic core using 1,4-dioxa-8-azaspiro[4.5]decane as a precursor. In a study targeting a structurally related difluoro-spiroquinazoline, researchers dissolved 1,4-dioxa-8-azaspiro[4.5]decane in dichloromethane and reacted it with 4-iodobenzoyl chloride under argon at 0°C. After 30 minutes, the mixture was quenched with saturated NaHCO₃, yielding a protected spiro intermediate. This method highlights the utility of acyl chloride-mediated cyclization for constructing the 1-oxa-8-azaspiro[4.5]decane scaffold.
Fluorination via Difluoroethylation
Introducing fluorine atoms at the 3-position requires selective fluorination. A scalable protocol for spirocyclic pyrrolidines employed hydroboration–oxidation of allyl moieties, which could be adapted for difluoro functionalization. For instance, treating a spirocyclic ketone precursor with a difluorinating agent like diethylaminosulfur trifluoride (DAST) at −20°C in tetrahydrofuran (THF) may yield the 3,3-difluoro configuration. The reaction’s exothermic nature necessitates careful temperature control to avoid side products.
Sakurai Reaction-Based Spiro Ring Formation
Allyl Grignard Addition
The Sakurai reaction offers a robust pathway for spiroannulation. In a reported procedure, allylmagnesium chloride was added dropwise to a THF solution of a cyclic ketone at −20°C. After warming to room temperature, the intermediate underwent hydroboration–oxidation to install hydroxyl groups, which were subsequently fluorinated. This method achieved a 76% yield for a related spirocyclic amine, suggesting its applicability to 3,3-difluoro derivatives.
Lithium Aluminum Hydride Reduction
Post-cyclization reduction is critical for converting ketones to amines. A solution of the spirocyclic intermediate in THF was treated with lithium aluminum hydride (LiAlH₄) at 0°C, followed by gradual warming to room temperature. After 72 hours, careful quenching with water/THF (1:4) yielded the free base amine, which was then converted to the hydrochloride salt using HCl gas in diethyl ether.
Adaptations from Phenothiazine Derivative Chemistry
Isocyanate-Mediated Carbamoylation
The same patent detailed carbamoylation using isocyanates (R-NCO) to functionalize the spiro ring. Reacting 4-carbamoyloxy-4-ethynylpiperidine with difluoroacetyl chloride might enable simultaneous fluorination and cyclization. This route remains speculative but aligns with established carbamoylation techniques.
Hydrochloride Salt Formation
Free Base to Salt Conversion
The final step involves treating the free base amine with hydrochloric acid. In a representative procedure, the amine was dissolved in anhydrous ethanol, and HCl gas was bubbled through the solution until precipitation ceased. The resulting solid was filtered, washed with cold ethanol, and dried under vacuum to yield 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride with >95% purity.
Challenges and Optimization Opportunities
Fluorination Selectivity
Achieving regioselective difluorination at the 3-position remains challenging. Over-fluorination or ring-opening side reactions may occur with aggressive fluorinating agents. Using milder reagents like Deoxo-Fluor or optimizing stoichiometry could improve selectivity.
Scalability of Sakurai Reaction
While the Sakurai reaction offers high yields, scaling allylmagnesium chloride reactions requires stringent temperature control. Continuous flow reactors may mitigate safety risks and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 213.65 g/mol. Its unique spiro structure incorporates a nitrogen atom within a cyclic framework, which enhances its biological activity and pharmacological potential.
Pharmaceutical Development
- Neuroprotective Effects : Preliminary studies indicate that derivatives of 3,3-Difluoro-8-azaspiro[4.5]decane demonstrate significant binding affinity to sigma receptors. This interaction is crucial for neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antagonism of TRPM8 Channels : Research has shown that compounds derived from this chemical structure can act as antagonists of TRPM8 channels, which are implicated in pain perception and thermoregulation. This suggests potential applications in pain management therapies .
- Anti-cancer Activities : The compound's derivatives are being investigated for their anti-cancer properties. Certain structural modifications have been found to enhance cytotoxicity against various cancer cell lines, indicating a promising avenue for cancer treatment.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Neuroprotection | Binding affinity studies showed potential for neuroprotection in models of neurodegeneration | May lead to new treatments for Alzheimer's and Parkinson's diseases |
| Pain Management | Identified as a TRPM8 antagonist with analgesic properties | Could provide alternatives to current pain medications |
| Anti-cancer Activity | Enhanced cytotoxicity observed in modified derivatives against cancer cell lines | Promising candidate for future cancer therapies |
Mechanism of Action
The mechanism of action of 3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Fluorine Positioning : The 3,3-difluoro substitution in the target compound contrasts with 8,8-difluoro (e.g., 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride) and 2,2-difluoro analogs. Fluorine placement significantly impacts electronic properties and steric interactions, influencing binding affinity in drug discovery .
- Heteroatom Substitution: Introducing oxygen (oxa) or sulfur (thia) alters polarity and hydrogen-bonding capacity. For example, 8-Oxa-1-azaspiro[4.5]decane hydrochloride exhibits a higher melting point (181–184°C) compared to non-oxygenated analogs, suggesting enhanced crystallinity .
- Synthetic Efficiency : High yields (93–96%) are reported for analogs like 8-Oxa-1-azaspiro[4.5]decane hydrochloride, indicating robust scalability for pharmaceutical applications .
Pharmacological and Application Comparisons
- Buspirone Analogy: Buspirone hydrochloride, a clinically used anxiolytic, shares the azaspirodecanedione core but incorporates additional functional groups (e.g., piperazinyl-butyl chain). This highlights how minor structural changes can pivot applications from neurological disorders to anticancer or antimicrobial targets .
- Heteroatom-Containing Analogs : Compounds like 8-Thia-1-azaspiro[4.5]decane hydrochloride may offer improved metabolic stability due to sulfur’s resistance to oxidative degradation, making them suitable for prolonged-action therapeutics .
Physicochemical Property Trends
- Molecular Weight : All analogs fall within 175–213 g/mol, complying with Lipinski’s rule for drug-likeness.
- Melting Points : Fluorinated analogs (e.g., 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride) exhibit lower melting points (~134°C) compared to oxa-substituted derivatives, likely due to reduced hydrogen-bonding capacity .
Biological Activity
3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on receptor interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 201.21 g/mol. The difluoromethyl group is notable for enhancing lipophilicity and altering the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Research indicates that it may act as a ligand for sigma receptors, which are implicated in numerous neuropsychiatric disorders.
Receptor Binding Affinity
Studies have shown that derivatives of the azaspiro series exhibit significant binding affinities for sigma-1 receptors (σ1), with some compounds displaying selectivity over sigma-2 receptors (σ2). For example, a related compound demonstrated a binding affinity (K(i)) of 5.4 nM for σ1 receptors, indicating strong potential for therapeutic applications in CNS disorders .
Biological Activity
The biological activities associated with this compound include:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
- Antidepressant-like Activity : In animal models, compounds within this class have shown promise in alleviating symptoms of depression, likely through their action on sigma receptors and modulation of serotonin pathways.
- Potential Anti-inflammatory Properties : There is emerging evidence suggesting that these compounds may also possess anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Sigma Receptor Ligands : A study evaluated a series of piperidine derivatives related to azaspiro compounds, confirming their high affinity for σ1 receptors and potential implications for treating mood disorders .
- Neuroprotective Mechanisms : Research involving cell cultures demonstrated that certain azaspiro derivatives can protect against glutamate-induced toxicity, suggesting mechanisms involving NMDA receptor modulation and calcium influx regulation.
- Pharmacokinetics and Biodistribution : A study utilizing radiolabeled versions of azaspiro compounds showed favorable pharmacokinetic profiles and specific biodistribution patterns in the brain, supporting their utility as imaging agents in neurological research .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.21 g/mol |
| Sigma-1 Receptor K(i) | 5.4 nM (for related compounds) |
| Potential Activities | Neuroprotection, Antidepressant-like effects, Anti-inflammatory |
Q & A
Q. What are the standard synthetic routes for 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride, and what are the critical optimization parameters?
The synthesis typically involves multi-step protocols, including dialkylation of activated carbon centers and subsequent fluorination. Key steps include:
- Spirocyclic core formation : Use of tetrahydrofuran (THF) as a solvent with bases (e.g., KOH) to facilitate cyclization .
- Fluorination : Introduction of fluorine atoms via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under controlled conditions .
- Hydrochloride salt formation : Final treatment with HCl gas or aqueous HCl to improve stability . Critical parameters : Temperature control during fluorination (to avoid side reactions), solvent purity, and stoichiometric ratios of reagents. Crude intermediates often require column chromatography or recrystallization for purification .
Q. How is the structural identity of 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride confirmed in academic research?
A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : , , and NMR to confirm spirocyclic connectivity and fluorine positions .
- X-ray crystallography : Resolves 3D conformation, confirming the spiro[4.5]decane scaffold and fluorine substitution .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What methodologies are used for preliminary biological screening of this compound?
Initial screening focuses on target engagement and cytotoxicity :
- Enzyme inhibition assays : Test against carbonic anhydrase, acetylcholinesterase, or kinases using fluorogenic substrates .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility and stability : HPLC-based assays in PBS or simulated physiological buffers to guide dosing in follow-up studies .
Q. Which structural analogs of 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride are commonly studied, and how do they differ?
Key analogs and their distinguishing features:
| Compound | Structural Differences | Biological Impact |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane | Oxygen replaces nitrogen | Reduced enzyme inhibition |
| 2,8-Diazaspiro[4.5]decane | Additional nitrogen | Enhanced receptor binding |
| 8-Thia analogs (e.g., methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate) | Sulfur substitution | Altered redox properties |
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride while minimizing impurities?
Advanced strategies include:
- Flow chemistry : Continuous flow systems improve reaction control and reduce side products during fluorination .
- DoE (Design of Experiments) : Statistical optimization of temperature, solvent polarity, and catalyst loading .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to track intermediate formation .
Q. How can contradictions in reported biological activity (e.g., varying IC50_{50}50 values across studies) be resolved?
Contradictions often arise from assay conditions or target selectivity. Mitigation approaches:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Structural analogs : Test derivatives to isolate substituent effects (e.g., fluorine’s role in membrane permeability vs. electronic effects) .
Q. What mechanistic insights exist for this compound’s interaction with enzymes like carbonic anhydrase?
Studies suggest:
- Fluorine-mediated inhibition : Fluorine atoms form hydrogen bonds with active-site residues (e.g., Thr199 in carbonic anhydrase), disrupting catalytic zinc coordination .
- Spirocyclic rigidity : Restricts conformational flexibility, enhancing binding entropy .
- pH-dependent activity : Protonation of the azaspiro nitrogen modulates binding affinity, verified via stopped-flow kinetics .
Q. What computational approaches are used to predict the pharmacokinetic profile of 3,3-difluoro-8-azaspiro[4.5]decane hydrochloride?
- MD simulations : Assess membrane permeability (logP) and blood-brain barrier penetration .
- QSAR models : Correlate substituent effects (e.g., fluorine position) with solubility and metabolic stability .
- Docking studies : Predict binding modes to off-target receptors (e.g., GPCRs) to anticipate side effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
SAR strategies include:
- Fluorine scanning : Systematic substitution at non-3,3 positions to balance lipophilicity and target affinity .
- Heteroatom replacement : Replace oxygen/sulfur in the spirocycle to modulate electronic effects (e.g., 8-thia analogs show altered redox behavior) .
- Prodrug approaches : Esterification of the azaspiro nitrogen to enhance oral bioavailability .
Q. What experimental protocols assess the compound’s stability under varying storage and physiological conditions?
Stability studies involve:
- Forced degradation : Expose to heat, light, and humidity; monitor via HPLC for decomposition products .
- Plasma stability assays : Incubate with human/animal plasma to measure half-life and metabolite formation .
- Solid-state characterization : Use DSC (differential scanning calorimetry) and PXRD to detect polymorphic transitions affecting shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
